molecular formula C21H17NO5 B3641081 3-nitrobenzyl 4-(phenoxymethyl)benzoate

3-nitrobenzyl 4-(phenoxymethyl)benzoate

Cat. No.: B3641081
M. Wt: 363.4 g/mol
InChI Key: WZRCBNIAOVZGTL-UHFFFAOYSA-N
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Description

“3-nitrobenzyl 4-(phenoxymethyl)benzoate” is a complex organic compound. It is derived from 3-nitrobenzoic acid, which is an organic compound with the formula C6H4(NO2)CO2H . The compound also contains a phenoxymethyl benzoate group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of nitrobenzoate derivatives typically involves a nitration step, followed by a conversion from the nitro group to an amine . In a related research, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation. The synthesis involved three steps: alkylation, esterification, and alkylation .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its components. The molecular formula of 4-(phenoxymethyl)benzoic acid is C14H12O3 , and the molecular formula of 3-nitrobenzoic acid is C6H4(NO2)CO2H . Therefore, the molecular formula of “this compound” is likely C21H17NO5 .

Safety and Hazards

The safety data sheet for methyl 3-nitrobenzoate, a related compound, suggests that it is harmful if swallowed and may cause respiratory irritation .

Future Directions

The compound “3-nitrobenzyl 4-(phenoxymethyl)benzoate” is available for scientific research needs . Its potential applications and future directions are not well-documented, but it could be a subject of interest in organic chemistry and biocatalysis research.

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-(phenoxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-5-4-6-19(13-17)22(24)25)18-11-9-16(10-12-18)14-26-20-7-2-1-3-8-20/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCBNIAOVZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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